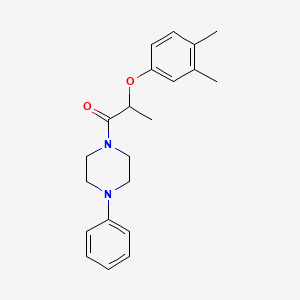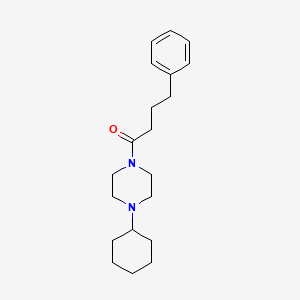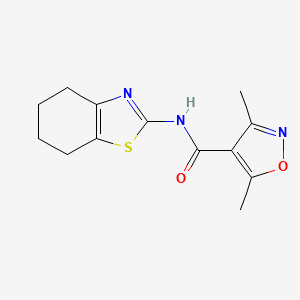![molecular formula C11H19NO3 B4182252 1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)butan-1-one](/img/structure/B4182252.png)
1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)butan-1-one
概要
説明
8-Butyryl-1,4-dioxa-8-azaspiro[45]decane is a spirocyclic compound that features a unique structure combining a piperidine ring with an acetal-protected ketone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)butan-1-one typically involves the reaction of piperidin-4-one with ethylene glycol under acidic conditions to form the acetal-protected intermediate. This intermediate is then subjected to further reactions to introduce the butyryl group, resulting in the final compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
8-Butyryl-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group back to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetal group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
8-Butyryl-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
類似化合物との比較
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A closely related compound without the butyryl group.
4-Piperidone ethylene ketal: Another similar compound with a different functional group.
Uniqueness
8-Butyryl-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of the butyryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.
特性
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-3-10(13)12-6-4-11(5-7-12)14-8-9-15-11/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWDPWPAWJJCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2(CC1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dimethyl-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B4182203.png)
![N-(2-ethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4182212.png)

![N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-NITROBENZAMIDE](/img/structure/B4182238.png)
![[4-(METHYLSULFONYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE](/img/structure/B4182243.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4182251.png)
![N-(2-furylmethyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4182259.png)
![methyl 5-(aminocarbonyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4182267.png)



![N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]OXOLANE-2-CARBOXAMIDE](/img/structure/B4182290.png)
